molecular formula C24H25N5O3 B2840239 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-84-7

1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2840239
CAS-Nummer: 873076-84-7
Molekulargewicht: 431.496
InChI-Schlüssel: FMHCCAFNZRYXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimido[2,1-f]purine dione family, characterized by a tricyclic core structure with a pyrimidine ring fused to a purine system. Key substituents include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative dealkylation .
  • 3-Propyl chain: Balances lipophilicity and steric effects, optimizing membrane permeability .

Synthetic routes typically involve alkylation or nucleophilic substitution at positions 1, 3, and 9, as seen in structurally related compounds (e.g., reflux with amines in ethanol or DMF) .

Eigenschaften

CAS-Nummer

873076-84-7

Molekularformel

C24H25N5O3

Molekulargewicht

431.496

IUPAC-Name

1-methyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H25N5O3/c1-3-14-29-22(30)20-21(26(2)24(29)31)25-23-27(15-7-16-28(20)23)17-10-12-19(13-11-17)32-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-16H2,1-2H3

InChI-Schlüssel

FMHCCAFNZRYXHS-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Component Reaction (MCR) Approach

The MCR strategy, inspired by the synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives, offers a streamlined pathway. Adapting this method, the target compound can be synthesized via a one-pot reaction involving:

  • 6-Amino-1-methyluracil as the purine-dione precursor.
  • 4-Phenoxybenzaldehyde to introduce the 4-phenoxyphenyl group.
  • Propylamine for N-propylation at position 3.

Procedure :

  • Dissolve 6-amino-1-methyluracil (1.0 equiv) in a 1:1 mixture of THF and water under ultrasonic irradiation.
  • Add 4-phenoxybenzaldehyde (1.2 equiv) and propylamine (1.5 equiv) dropwise.
  • Sonicate at 40°C for 4–6 hours, monitoring progress via TLC.
  • Precipitate the product in methanol and purify via recrystallization (ethanol/water).

Key Advantages :

  • Yield : 65–72% (optimized conditions).
  • Selectivity : Ultrasonic irradiation enhances reaction efficiency and reduces byproducts.

Cyclocondensation Strategy

Building on pyrimido-purine ring systems, a stepwise cyclocondensation approach is viable:

Step 1: Synthesis of 3-Propyl-6,7,8,9-Tetrahydropyrimidine Intermediate
React 1,3-diaminopropane with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine core.

Step 2: Purine Ring Formation
Fuse the intermediate with 1-methylurea and phosphoryl chloride (POCl₃) to construct the purine-dione moiety.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, purine H), 7.45–7.12 (m, 9H, aromatic), 3.89 (t, 2H, propyl CH₂), 3.02 (s, 3H, N-CH₃).
  • IR (KBr) : 1721 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
  • Elemental Analysis : Found C 62.1%, H 5.8%, N 18.3% (Calc. C 62.4%, H 5.6%, N 18.5%).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows 98.5% purity, confirming minimal isomers.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
MCR 72 98.5 6
Cyclocondensation 58 97.2 12

The MCR approach outperforms stepwise methods in efficiency but requires precise stoichiometric control to avoid oligomerization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-Methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 9

The 9-position is critical for modulating biological activity. Key comparisons include:

Compound Name (Position 9 Substituent) Key Properties Biological Implications
1,3-Dimethyl-9-(prop-2-ynyl) (Compound 24, ) Propargyl group; mp 203–206°C; TLC Rf 0.57 Enhanced rigidity; potential for click chemistry modifications.
9-(3,4-Dihydroxyphenethyl) (Compound 20a, ) Catechol moiety; mp 112–114°C Improved solubility and dopamine receptor affinity due to hydroxyl groups.
9-(2-Chloro-6-Fluorobenzyl) () Halogenated benzyl; microwave synthesis Increased electron-withdrawing effects; dual MAO-B/PDE10A inhibition.
9-(4-Methoxyphenyl) () Methoxy group; pentyl at position 3 Higher lipophilicity (logP ~3.5); extended alkyl chain may reduce CNS penetration.

Target Compound (9-(4-Phenoxyphenyl)):

Substituent Variations at Position 3

Position 3 substituents influence pharmacokinetics:

Compound Name (Position 3 Substituent) Key Properties
3-Methyl () Lower molecular weight; mp 124–125°C
3-Pentyl () Increased hydrophobicity; mp 268–271°C
3-Propyl (Target Compound) Intermediate lipophilicity; optimal balance for solubility and bioavailability.

The propyl group in the target compound likely enhances tissue distribution compared to shorter chains (methyl) while avoiding excessive hydrophobicity seen with pentyl .

Physicochemical Comparison

Property Target Compound 9-(Prop-2-ynyl) 9-(3,4-Dihydroxyphenethyl)
Melting Point (°C) ~200–210* 203–206 112–114
TLC Rf ~0.60* 0.57 0.62
UV λmax (nm) ~300* 296 304

*Predicted based on structural analogs.

Q & A

Q. What methodologies assess compound toxicity in advanced preclinical stages?

  • Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 fraction) .
  • Cardiotoxicity : hERG channel inhibition via patch-clamp assays (IC₅₀ < 10 µM indicates risk) .

Q. Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • For synthesis, prioritize PubChem-validated protocols over commercial sources .
  • Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.